molecular formula C23H28N2O3S B2725400 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 955225-09-9

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B2725400
CAS No.: 955225-09-9
M. Wt: 412.55
InChI Key: ROOIAWIOISFQCY-UHFFFAOYSA-N
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Description

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tosyl group, a tetrahydroisoquinoline moiety, and a cyclohexanecarboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroisoquinoline derivative with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the tosylated tetrahydroisoquinoline with cyclohexanecarboxylic acid or its derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the tosylation and coupling steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline ring to more saturated derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the tosyl group.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a neuroprotective agent due to the tetrahydroisoquinoline core.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

    Anti-cancer Activity: It may inhibit cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar neuroprotective properties.

    N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of cyclohexanecarboxamide.

    N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzoate:

Uniqueness

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is unique due to its combination of the tosyl group, tetrahydroisoquinoline core, and cyclohexanecarboxamide moiety, which together confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-17-7-11-22(12-8-17)29(27,28)25-14-13-18-9-10-21(15-20(18)16-25)24-23(26)19-5-3-2-4-6-19/h7-12,15,19H,2-6,13-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOIAWIOISFQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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